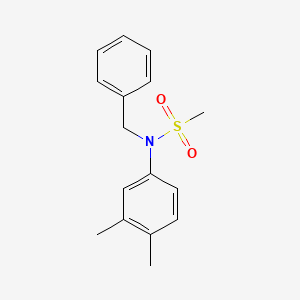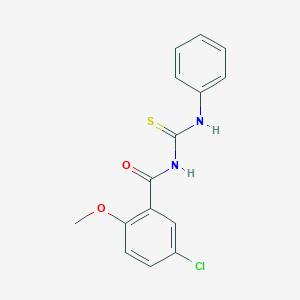
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT is a thiourea derivative that has shown promising results in several scientific studies due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, several studies have suggested that N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to inhibit the activity of enzymes that are involved in the replication of HIV and HCV.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to exhibit low toxicity towards normal cells. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to induce cytotoxicity in cancer cells. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to induce oxidative stress in cancer cells, which leads to the activation of apoptosis. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to inhibit the expression of various pro-inflammatory cytokines, which may contribute to its antitumor and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is readily available and can be synthesized easily. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has some limitations for lab experiments. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is not stable in aqueous solutions, which may affect its efficacy in vivo. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has poor solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea. One potential direction is to investigate the efficacy of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea in animal models of cancer. Another potential direction is to develop N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea analogs with improved stability and solubility. In addition, it would be interesting to investigate the potential of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for viral infections such as HIV and HCV.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is a thiourea derivative that has shown promising results in several scientific studies. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits antitumor, antiviral, and antifungal activities. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells and inhibit the replication of HIV and HCV. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has some limitations for lab experiments such as poor stability in aqueous solutions and poor solubility in water. There are several future directions for the research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea, including investigating its efficacy in animal models of cancer and developing N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea analogs with improved stability and solubility.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-fluoroaniline and 2-methoxybenzoyl isothiocyanate in the presence of a base. The reaction leads to the formation of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline powder. The purity of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits antitumor, antiviral, and antifungal activities. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-9-5-4-8-12(13)17-14(19)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSVRYCVKHBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)




![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)